molecular formula C21H28AlO9P B1196556 Cortalugel 20 CAS No. 76095-54-0

Cortalugel 20

Cat. No.: B1196556
CAS No.: 76095-54-0
M. Wt: 482.4 g/mol
InChI Key: JOKXJXBIXAKQBO-OJJGEMKLSA-K
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Description

Cortalugel 20 is a therapeutic agent combining aluminum phosphate (an antacid) and prednisolone (a synthetic glucocorticoid), primarily indicated for hepatic and gastro-enterological diseases requiring corticotherapy. Its formulation is designed to address inflammatory gastrointestinal conditions while mitigating gastric irritation.

Properties

CAS No.

76095-54-0

Molecular Formula

C21H28AlO9P

Molecular Weight

482.4 g/mol

IUPAC Name

aluminum;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;phosphate

InChI

InChI=1S/C21H28O5.Al.H3O4P/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;;1-5(2,3)4/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;;(H3,1,2,3,4)/q;+3;/p-3/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1

InChI Key

JOKXJXBIXAKQBO-OJJGEMKLSA-K

SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.[O-]P(=O)([O-])[O-].[Al+3]

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.[O-]P(=O)([O-])[O-].[Al+3]

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.[O-]P(=O)([O-])[O-].[Al+3]

Synonyms

aluminum phosphate - prednisolone
aluminum phosphate, prednisolone drug combination
cortalugel 20

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • This compound avoids chelation issues seen in aluminum hydroxide combinations, ensuring optimal prednisolone absorption .
  • Compound B ’s use of dexamethasone may increase metabolic side effects (e.g., hyperglycemia) compared to prednisolone-based formulations.

Q & A

Q. How can computational models enhance the design of this compound derivatives with improved pharmacodynamic profiles?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts ligand-receptor interactions. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with optimal logP and polar surface area. Free-energy perturbation (FEP) calculations refine binding affinities .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR vs. cellular activity) and independent replication labs .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .
  • Reproducibility : Share raw data and code via repositories like Zenodo or Figshare, following FAIR principles .

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